Amitifadine hydrochloride

Description

Properties

IUPAC Name |

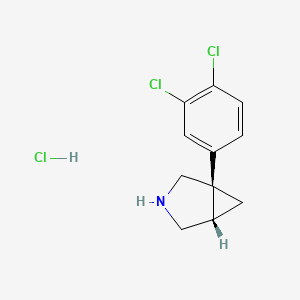

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBHVBIOJBGBD-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006647 | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-74-7, 86215-36-3 | |

| Record name | Amitifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Profile of EB-1010: A Triple Reuptake Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EB-1010, also known as Amitifadine and DOV-21,947, is a novel psychoactive compound investigated for its potential as a treatment for major depressive disorder (MDD).[1][2] Its pharmacological profile is characterized by its action as a triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This guide provides a comprehensive technical overview of the preclinical data available for EB-1010, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Core Mechanism of Action: Triple Reuptake Inhibition

EB-1010's primary mechanism of action is the inhibition of the serotonin, norepinephrine, and dopamine transporters.[1][2][3] By binding to these transporters, EB-1010 blocks the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing monoaminergic neurotransmission.[1][4] This enhanced signaling is believed to be the underlying basis for its potential antidepressant effects.[1] In vivo microdialysis studies have confirmed that amitifadine effectively increases the extracellular levels of all three monoamines.[5]

The in vitro inhibitory potency of EB-1010 shows a particular profile in its affinity for the three transporters. Some reports indicate a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively.[1][5][6] This balanced modulation of the three key neurotransmitter systems involved in mood regulation has been a significant area of interest in the development of new antidepressant therapies, with the potential to address a broader range of depressive symptoms, including anhedonia, which is linked to dopaminergic pathways.[7][8][9]

Figure 1: Mechanism of Action of EB-1010 at the Synapse.

Quantitative Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of EB-1010 for the human monoamine transporters. These values are crucial for understanding the compound's potency and selectivity.

| Target Transporter | Binding Affinity (Ki) in nM |

| Serotonin Transporter (SERT) | 99[1][4] |

| Norepinephrine Transporter (NET) | 262[1][4] |

| Dopamine Transporter (DAT) | 213[1][4] |

| Table 1: In Vitro Binding Affinity of EB-1010. |

| Target Transporter | Reuptake Inhibition (IC50) in nM |

| Serotonin (SERT) | 12 - 76[4][10] |

| Norepinephrine (NET) | 23[4] |

| Dopamine (DAT) | 96 - 204[4][10] |

| Table 2: In Vitro Reuptake Inhibition of EB-1010. |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional inhibitory potency of EB-1010 at the human serotonin, norepinephrine, and dopamine transporters.

Cell Culture and Transporter Expression

-

Cell Line: Human Embryonic Kidney (HEK-293) cells were utilized for these assays.[1][4]

-

Transfection: The cells were stably transfected to express the respective human recombinant transporters: SERT, NET, or DAT.[1][4] This ensures that the assays specifically measure the interaction of EB-1010 with the target of interest.

Radioligand Binding Assays

The objective of these assays was to determine the binding affinity (Ki) of EB-1010 for each of the monoamine transporters.

-

Membrane Preparation: Membranes were prepared from the transfected HEK-293 cells expressing high concentrations of the target transporters.[2]

-

Competition Binding: Competition binding experiments were performed by incubating the cell membranes with a specific radioligand for each transporter and increasing concentrations of EB-1010.[1][2]

-

Data Analysis: The concentration of EB-1010 that displaces 50% of the radioligand (IC50) is determined. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Reuptake Inhibition Assays

These assays were conducted to measure the functional potency (IC50) of EB-1010 in inhibiting the reuptake of neurotransmitters into the cells.

-

Cell Preparation: Whole HEK-293 cells expressing the respective transporters were used for the reuptake assays.[1]

-

Assay Procedure: The cells were incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of EB-1010.

-

Measurement: The amount of radiolabeled substrate taken up by the cells was measured.

-

Data Analysis: Concentration-response curves were generated to determine the IC50 value, which is the concentration of EB-1010 required to inhibit 50% of the neurotransmitter reuptake.[1]

Figure 2: Experimental Workflow for In Vitro Characterization of EB-1010.

Preclinical Efficacy and Clinical Development

Preclinical studies in animal models of depression, such as the forced swim test, demonstrated the antidepressant-like potential of EB-1010.[5] These promising preclinical findings led to its advancement into clinical trials.[8] Early phase clinical trials in patients with major depressive disorder suggested that amitifadine was efficacious and well-tolerated.[5][8] However, subsequent larger clinical trials did not demonstrate a statistically significant antidepressant effect at the doses tested, which led to the discontinuation of its development for MDD.[2]

Conclusion

EB-1010 (Amitifadine) is a well-characterized triple reuptake inhibitor with a distinct in vitro pharmacological profile. Its ability to potently inhibit the reuptake of serotonin, norepinephrine, and dopamine highlighted a promising therapeutic strategy for major depressive disorder. While it did not ultimately achieve clinical success for this indication, the extensive preclinical data, including its binding affinities, reuptake inhibition potencies, and the methodologies used for their determination, provide valuable insights for the ongoing research and development of novel antidepressants and other CNS-acting agents. The exploration of triple reuptake inhibitors continues to be an area of interest in the pursuit of more effective and broadly acting treatments for depression and other neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]

- 6. mhc [mhc.kglmeridian.com]

- 7. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Characterization of Amitifadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine hydrochloride, also known by its developmental codes DOV-21,947 and EB-1010, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1] It was investigated for the treatment of major depressive disorder (MDD).[1] This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols, quantitative data, and visualizations of the synthetic workflow and its proposed mechanism of action. While detailed experimental spectral data for this compound is not widely published, this guide provides expected analytical values based on its chemical structure.

Synthesis of this compound

The synthesis of Amitifadine, chemically named (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is a multi-step process that involves the formation of the characteristic azabicyclo[3.1.0]hexane core and subsequent resolution of the desired enantiomer. The hydrochloride salt is then formed in the final step. The synthetic scheme outlined below is based on publicly available patent literature.[2][3]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on patent literature.[2][3] Exact conditions for large-scale synthesis may vary.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

-

To a solution of 1-(3,4-Dichlorophenyl)acetonitrile in a suitable solvent such as toluene, add a strong base (e.g., sodium hydride).

-

Slowly add 1,2-dibromoethane to the reaction mixture at a controlled temperature.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by distillation or chromatography to yield 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile.

Step 2: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

-

Hydrolyze the 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile using a strong base such as sodium hydroxide in an aqueous ethanol solution under reflux.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanemethanamine

-

Reduce the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Carefully quench the reaction with water and a base to precipitate the aluminum salts.

-

Filter the mixture and concentrate the filtrate to obtain the crude amine.

-

Purify the product by distillation or chromatography.

Step 4: Synthesis of Racemic 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

-

This step involves the construction of the azabicyclo[3.1.0]hexane ring system. This can be achieved through various synthetic strategies, one of which involves the N-alkylation of the previously synthesized amine with a suitable dielectrophile, followed by intramolecular cyclization. A detailed, publicly available protocol for this specific transformation is limited.

Step 5: Chiral Resolution of (+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

-

Dissolve the racemic mixture in a suitable solvent and add a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives).

-

Allow the diastereomeric salts to crystallize. The desired diastereomer is separated by filtration.

-

Liberate the free base of the desired enantiomer by treatment with a base.

-

Extract the product and purify as needed.

Step 6: Formation of this compound

-

Dissolve the free base of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in a suitable solvent like isopropanol or ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

-

Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of this compound

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁Cl₂N · HCl |

| Molecular Weight | 264.58 g/mol |

| Appearance | Solid |

Spectroscopic Characterization

Table 2.1: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.50 | m | 3H | Aromatic protons |

| 3.00 - 3.50 | m | 4H | -CH₂-N-CH₂- protons |

| 1.50 - 2.00 | m | 1H | Cyclopropyl CH proton |

| 0.80 - 1.20 | m | 2H | Cyclopropyl CH₂ protons |

| Variable | br s | 1H | N-H proton (as hydrochloride salt) |

Table 2.2: Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 130.0 - 140.0 | Aromatic C-Cl |

| 125.0 - 130.0 | Aromatic C-H |

| 45.0 - 55.0 | -CH₂-N-CH₂- |

| 30.0 - 40.0 | Quaternary cyclopropyl C |

| 15.0 - 25.0 | Cyclopropyl CH |

| 10.0 - 15.0 | Cyclopropyl CH₂ |

Table 2.3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 2400 - 2700 | Broad | N-H stretch (amine salt) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-N stretch |

| 700 - 850 | Strong | C-Cl stretch |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 2.4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [C₁₁H₁₂Cl₂N]⁺ | ~228.04 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.

Table 2.5: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Trifluoroacetic acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | Dependent on the specific gradient and column used. |

Mechanism of Action and Signaling Pathway

Amitifadine functions as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters located on the presynaptic neuron.[4] By inhibiting these transporters, Amitifadine blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling to the postsynaptic neuron.[4]

References

- 1. Amitifadine - Wikipedia [en.wikipedia.org]

- 2. Process for the synthesis of (+) and (â)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Patent US-9527813-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Process For The Synthesis of (+) And (-)-1-(3,4-Dichlorophenyl)-3-Azabicyclo[3.1.0]Hexane - Patent US-2008045725-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HK1127899B - Process for the synthesis of (+) and (-) -1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Google Patents [patents.google.com]

In Vitro Binding Affinity of Amitifadine for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly DOV-21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2][3] It demonstrates a distinct pharmacological profile by binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby blocking the reuptake of their respective neurotransmitters.[2][4] This guide provides a comprehensive overview of the in vitro binding affinity of Amitifadine for these monoamine transporters, detailing the experimental protocols used for its characterization and presenting the quantitative data in a clear, comparative format.

Quantitative Data Summary: Binding Affinities and Uptake Inhibition

The in vitro potency of Amitifadine has been quantified through both radioligand binding assays and neurotransmitter uptake inhibition assays. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters at equilibrium. The functional potency is expressed as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the drug that inhibits 50% of the neurotransmitter uptake.

Table 1: In Vitro Binding Affinity (Kᵢ) and Uptake Inhibition (IC₅₀) of Amitifadine for Human Monoamine Transporters

| Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| Serotonin Transporter (SERT) | 99[1][3] | 12[1][3] |

| Norepinephrine Transporter (NET) | 262[1][3] | 23[1][3] |

| Dopamine Transporter (DAT) | 213[1][3] | 96[1][3] |

Data compiled from studies using HEK293 cells expressing the recombinant human transporters.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Kᵢ) of Amitifadine for monoamine transporters is primarily achieved through competitive radioligand binding assays.[2][5] This method measures the ability of a test compound (Amitifadine) to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Materials

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the recombinant human SERT, NET, or DAT.[2]

-

Radioligand: A high-affinity ligand for the monoamine transporters, such as [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT.[6]

-

Test Compound: Amitifadine hydrochloride.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A solution that emits light when excited by radioactive decay.

Methods

2.2.1. Membrane Preparation

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Wash the pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store the membrane aliquots at -80°C until use.[7]

2.2.2. Binding Assay

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-labeled competing ligand.

-

Competitive Binding: Cell membranes + radioligand + serial dilutions of Amitifadine.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

2.2.3. Filtration and Detection

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.2.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Amitifadine concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant for the transporter.[2]

Visualizations

Experimental Workflow: Radioligand Binding Assay```dot

Caption: Amitifadine inhibits monoamine reuptake transporters.

Conclusion

The in vitro characterization of Amitifadine consistently demonstrates its activity as a triple reuptake inhibitor, with a binding affinity profile that favors the serotonin transporter, followed by the dopamine and norepinephrine transporters. [1][3]The methodologies described, particularly competitive radioligand binding assays, are standard and robust procedures for determining the pharmacological profile of compounds targeting monoamine transporters. This technical guide provides foundational information for researchers and professionals in the field of drug development, offering a clear summary of Amitifadine's in vitro binding characteristics and the experimental protocols used to elucidate them.

References

- 1. Amitifadine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Pharmacodynamics of serotonin-norepinephrine-dopamine reuptake inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs), represent a class of psychoactive compounds that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This concurrent inhibition leads to an elevation of extracellular concentrations of all three monoamine neurotransmitters, which is theorized to produce a broader and more robust antidepressant effect compared to more selective agents.[2][3] Preclinical and clinical research suggests that by augmenting dopaminergic neurotransmission in addition to serotonergic and noradrenergic pathways, SNDRIs may offer a more rapid onset of action and improved efficacy, particularly in addressing symptoms of anhedonia.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of SNDRIs, including their mechanism of action, quantitative binding affinities, and the experimental protocols used for their characterization.

Core Mechanism of Action: Simultaneous Inhibition of Monoamine Transporters

The primary mechanism of action of SNDRIs is the competitive inhibition of SERT, NET, and DAT.[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By blocking these transporters, SNDRIs increase the concentration and duration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing their postsynaptic effects.[1] The simultaneous modulation of these three neurotransmitter systems, which are critically involved in mood, cognition, and motivation, forms the basis for the therapeutic potential of SNDRIs.[3]

Quantitative Data: Binding Affinities and Functional Potencies

The pharmacological profile of an SNDRI is defined by its binding affinity (Ki) and functional potency (IC50) for each of the monoamine transporters. The Ki value represents the equilibrium dissociation constant and is a measure of the drug's affinity for the transporter. A lower Ki value indicates a higher affinity. The IC50 value is the concentration of the drug required to inhibit 50% of the transporter's activity and is a measure of the drug's functional potency.

The following tables summarize the in vitro binding affinities and functional potencies for several notable SNDRIs.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Amitifadine (DOV-21,947) | 99[1] | 262[1] | 213[1] |

| DOV-102,677 | 740[7] | 1030[7] | 222[7] |

| Venlafaxine | 82[4] | 2480[4] | 7647[4] |

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Amitifadine (DOV-21,947) | 12[1] | 23[1] | 96[1] |

| DOV-102,677 | 133[7] | 103[7] | 129[7] |

| Centanafadine (EB-1020) | 83[8][9] | 6[8][9] | 38[8][9] |

| LPM580098 | 890[10] | 3940[10] | 1630[10] |

| D-473 | 9.18[11] | 39.7[11] | 70.4[11] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental in vitro technique used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To determine the affinity of a test compound for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Test compound (SNDRI) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal, providing a functional measure of a drug's effect on neurotransmitter reuptake.

Objective: To measure the effect of an SNDRI on extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions.

Materials:

-

Live, freely moving rodent model (e.g., rat).

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Test compound (SNDRI).

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in timed fractions.

-

Baseline Measurement: Baseline extracellular neurotransmitter levels are established by collecting several fractions before drug administration.

-

Drug Administration: The SNDRI is administered to the animal.

-

Post-Drug Sample Collection: Dialysate fractions are continuously collected to monitor changes in neurotransmitter levels over time.

-

Analysis: The concentration of serotonin, norepinephrine, and dopamine in the dialysate samples is quantified using HPLC-ED.

Downstream Signaling Pathways

The sustained increase in synaptic monoamine levels induced by SNDRIs leads to adaptive changes in downstream signaling pathways. While the acute effect is on transporter inhibition, the long-term therapeutic effects are believed to be mediated by alterations in receptor density, G-protein coupling, and second messenger systems. For instance, chronic antidepressant treatment has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and survival. The complex interplay between the serotonergic, noradrenergic, and dopaminergic systems, and their downstream effects, is an active area of research. The dopaminergic component of SNDRIs, in particular, is thought to contribute to their potential efficacy by modulating reward and motivation pathways, which may not be adequately addressed by more selective agents.[4]

Conclusion

Serotonin-norepinephrine-dopamine reuptake inhibitors hold promise as a next-generation class of antidepressants with a potentially broader spectrum of activity. Their unique pharmacological profile, characterized by the simultaneous inhibition of SERT, NET, and DAT, offers a multimodal approach to the treatment of major depressive disorder and other neuropsychiatric conditions. The quantitative assessment of their binding affinities and functional potencies through rigorous experimental protocols, such as radioligand binding assays and in vivo microdialysis, is crucial for the development and optimization of these compounds. Further research into the downstream signaling consequences of triple reuptake inhibition will continue to elucidate the full therapeutic potential of this class of drugs.

References

- 1. Amitifadine - Wikipedia [en.wikipedia.org]

- 2. mghpsychnews.org [mghpsychnews.org]

- 3. benchchem.com [benchchem.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Centanafadine - Wikipedia [en.wikipedia.org]

- 6. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]

- 11. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 12. benchchem.com [benchchem.com]

The Rise and Discontinuation of Amitifadine: A Triple Reuptake Inhibitor's Journey in Antidepressant Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as DOV-21,947 and EB-1010) is a novel antidepressant agent that emerged from the hypothesis that simultaneously targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) could offer a broader spectrum of efficacy and a more favorable side-effect profile compared to existing antidepressants. This technical guide provides a comprehensive overview of the history and development of amitifadine, from its preclinical characterization to its clinical evaluation for the treatment of major depressive disorder (MDD). We delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed methodologies for the pivotal experiments that defined its development path. Despite initial promise in early clinical trials, the development of amitifadine for MDD was ultimately discontinued after a large Phase IIb/IIIa study failed to meet its primary efficacy endpoint. This document serves as a detailed case study for researchers and professionals in the field of antidepressant drug development.

Introduction and Rationale

The development of amitifadine was rooted in the monoamine hypothesis of depression, which posits that deficiencies in the synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—contribute to the pathophysiology of major depressive disorder. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, they often have limitations in terms of efficacy, onset of action, and side effects, including sexual dysfunction and weight gain. The "triple reuptake inhibitor" (TRI) concept proposed that by also enhancing dopaminergic neurotransmission, a more robust and comprehensive antidepressant effect could be achieved, potentially addressing symptoms like anhedonia (the inability to feel pleasure) more effectively. Amitifadine was designed as a serotonin-preferring TRI, with a specific inhibitory potency ratio for the reuptake of serotonin, norepinephrine, and dopamine.[1][2]

Preclinical Development

Pharmacological Profile

Amitifadine is the (+)-enantiomer of a racemic mixture known as DOV-216,303.[3] Its mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] In vitro binding and uptake assays using human embryonic kidney (HEK) 293 cells expressing the recombinant human transporters demonstrated its affinity and inhibitory potency for these targets.[3]

Table 1: In Vitro Pharmacological Profile of Amitifadine [3]

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| SERT | 99 | 12 |

| NET | 262 | 23 |

| DAT | 213 | 96 |

Preclinical Efficacy Models

The antidepressant-like effects of amitifadine were evaluated in standard rodent behavioral models of depression.

In the forced swim test, a model of behavioral despair, amitifadine demonstrated a reduction in immobility time in rats.[3] This effect is indicative of an antidepressant-like response.

Table 2: Preclinical Efficacy of Amitifadine in the Forced Swim Test [3]

| Species | Route of Administration | Minimum Effective Dose (MED) | Effect on Immobility |

| Rat | Oral | 5 mg/kg | Reduced duration of immobility |

Similarly, in the tail suspension test, another model of behavioral despair, amitifadine produced a dose-dependent reduction in immobility in mice.[3]

Table 3: Preclinical Efficacy of Amitifadine in the Tail Suspension Test [3]

| Species | Route of Administration | Minimum Effective Dose (MED) | Effect on Immobility |

| Mouse | Oral | 5 mg/kg | Dose-dependent reduction |

In Vivo Neurochemistry

Microdialysis studies in rats were conducted to confirm that amitifadine's behavioral effects were associated with its intended neurochemical action in the brain. These studies demonstrated that amitifadine administration led to a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions, including the prefrontal cortex.[3]

Clinical Development

Amitifadine, under the developmental code EB-1010, advanced into clinical trials for the treatment of MDD, conducted by Euthymics Bioscience.[3]

Phase II Proof-of-Concept Study (NCT01125281)

An initial Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and tolerability of amitifadine in patients with MDD.[1]

Table 4: Summary of Phase II Proof-of-Concept Study (NCT01125281) [1]

| Parameter | Description |

| Study Design | 6-week, randomized, double-blind, parallel, placebo-controlled |

| Patient Population | 63 patients with Major Depressive Disorder (HAMD-17 ≥ 22 at baseline) |

| Dosing Regimen | Amitifadine 25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks, or placebo |

| Primary Outcome Measure | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score |

| Key Results | Statistically significant superiority for amitifadine over placebo in reducing MADRS scores (p=0.028) |

| Tolerability | Well-tolerated with a safety profile comparable to placebo. No significant differences in sexual dysfunction or weight gain. |

This initial study showed promising results, with amitifadine demonstrating a statistically significant antidepressant effect and good tolerability.[1]

Phase IIb/IIIa TRIADE Study (NCT01337509)

Following the positive Phase II results, a larger Phase IIb/IIIa study, named the TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) trial, was initiated.[2][5] This study was designed to further assess the safety and efficacy of amitifadine in a larger patient population who had not responded adequately to a previous course of first-line antidepressant therapy.[5]

Table 5: Summary of Phase IIb/IIIa TRIADE Study (NCT01337509) [2][6]

| Parameter | Description |

| Study Design | Phase IIb/IIIa, randomized, double-blind, placebo-controlled, with an active comparator (paroxetine) |

| Patient Population | 342 patients with Major Depressive Disorder who had failed one prior course of first-line antidepressant therapy |

| Dosing Regimen | Amitifadine 50 mg or 100 mg daily, placebo, or paroxetine |

| Primary Outcome Measure | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score |

| Key Results | Amitifadine at both doses did not show a statistically significant difference from placebo on the primary endpoint. |

| Tolerability | Amitifadine was well-tolerated at both doses. |

The failure of the TRIADE study to meet its primary endpoint was a major setback in the development of amitifadine.[6] It was suggested that the doses used in the trial may have been too low to elicit a robust antidepressant effect.[3]

Discontinuation and Future Directions

In May 2013, it was announced that the TRIADE trial had failed to demonstrate superior efficacy of amitifadine over placebo.[3] Subsequently, in September 2017, the development of amitifadine for the treatment of major depressive disorder was officially discontinued.[3] While its journey as an antidepressant concluded, amitifadine was still listed as being under investigation for other indications such as alcoholism and smoking withdrawal.[3]

Experimental Protocols

Preclinical Behavioral Assays

-

Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the 5-minute test session. On the test day, animals are administered amitifadine or vehicle orally. After a predetermined absorption period (e.g., 60 minutes), they are placed in the swim cylinder for a 5-minute test session. The duration of immobility (defined as the time the rat floats passively, making only small movements to keep its head above water) is recorded by a trained observer or an automated system.

-

Data Analysis: The total immobility time is calculated for each animal. Differences between treatment groups are analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test.

-

Apparatus: A commercially available or custom-built chamber that allows for the suspension of a mouse by its tail, preventing it from climbing or reaching any surfaces.

-

Procedure: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by the tape from a hook or bar within the chamber. The total duration of the test is typically 6 minutes. The entire session is recorded.

-

Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test to compare different dose groups to the vehicle control.

In Vivo Microdialysis (Rat)

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes). Amitifadine or vehicle is then administered, and dialysate collection continues for several hours.

-

Neurochemical Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels in each sample are expressed as a percentage of the average baseline concentration. The time course of changes in neurotransmitter levels is then plotted for each treatment group.

Clinical Trial Methodology (Phase II Proof-of-Concept)

-

Study Design: A 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

-

Inclusion Criteria: Male and female outpatients aged 18-65 years with a primary diagnosis of MDD, a 17-item Hamilton Depression Rating Scale (HAMD-17) score ≥ 22, and a Clinical Global Impression of Severity (CGI-S) score ≥ 4 at baseline.

-

Exclusion Criteria: History of non-response to two or more adequate antidepressant trials, current or past primary diagnosis of a psychotic disorder, bipolar disorder, or eating disorder, and significant suicidal ideation.

-

Randomization and Blinding: Patients were randomly assigned to receive either amitifadine or placebo. Both patients and investigators were blinded to the treatment assignment.

-

Intervention: Patients in the amitifadine group received 25 mg twice daily for the first two weeks, followed by 50 mg twice daily for the remaining four weeks. The placebo group received matching placebo capsules.

-

Assessments: Efficacy was assessed at baseline and at regular intervals using the MADRS, HAMD-17, and CGI scales. Tolerability was monitored through the recording of adverse events, vital signs, and laboratory tests. The Derogatis Interview for Sexual Functioning - Self Report (DISF-SR) was used to assess sexual side effects.

-

Statistical Analysis: The primary efficacy analysis was the change from baseline in the MADRS total score at week 6, analyzed using a mixed-effects model for repeated measures (MMRM) on the modified intent-to-treat (mITT) population.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Amitifadine as a triple reuptake inhibitor.

Development Workflow

Caption: High-level overview of the development workflow for Amitifadine.

Conclusion

The story of amitifadine is a salient example of the challenges inherent in antidepressant drug development. While the triple reuptake inhibitor hypothesis remains a compelling concept, the clinical translation proved to be more complex than anticipated. The initial positive signals from the Phase II proof-of-concept study were not replicated in the larger, more definitive TRIADE trial, leading to the cessation of its development for MDD. This technical guide has provided a detailed chronicle of amitifadine's journey, offering valuable insights for the scientific community into the preclinical and clinical evaluation of novel antidepressant candidates. The comprehensive data and methodological descriptions presented herein serve as a resource for future research and development endeavors in the quest for more effective treatments for major depressive disorder.

References

- 1. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]

- 3. Euthymics completes enrolment in Phase IIb/IIIa study of amitifadine - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. fiercepharma.com [fiercepharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Amitifadine - Wikipedia [en.wikipedia.org]

Amitifadine Hydrochloride: A Technical Guide for Major Depressive Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine hydrochloride (formerly EB-1010 and DOV 21,947) is a novel triple reuptake inhibitor (TRI) that has been investigated for the treatment of major depressive disorder (MDD). By simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), amitifadine presents a distinct neuropharmacological profile compared to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] This document provides a comprehensive technical overview of amitifadine, consolidating preclinical and clinical research findings. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support ongoing research and development in the field of antidepressant therapeutics.

Introduction

Major depressive disorder is a leading cause of disability worldwide, and a significant percentage of patients do not achieve remission with currently available treatments.[2] The monoamine hypothesis of depression posits that deficits in synaptic levels of serotonin, norepinephrine, and dopamine contribute to the pathophysiology of the disorder. This compound was developed to address these deficits by inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Preclinical studies demonstrated its ability to increase extracellular levels of all three monoamines, and it showed antidepressant-like effects in animal models.[4][5] Early clinical trials provided initial evidence of efficacy and good tolerability in patients with MDD.[2][6] However, a later Phase IIb/IIIa trial did not meet its primary endpoint, with suggestions that the dosage may have been insufficient.[7][8] Despite the discontinuation of its development for MDD in 2017, the unique mechanism of amitifadine continues to be of interest for researchers exploring novel antidepressant strategies.[9]

Mechanism of Action

Amitifadine's primary mechanism of action is the inhibition of SERT, NET, and DAT.[3] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[7] The compound exhibits a preference for the serotonin transporter.[1][10]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of amitifadine.

Table 1: In Vitro Binding Affinities and Reuptake Inhibition

| Target | Kᵢ (nM) | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | 99 | 12 |

| Norepinephrine Transporter (NET) | 262 | 23 |

| Dopamine Transporter (DAT) | 213 | 96 |

| Source:[9][11] |

Table 2: Preclinical Efficacy in Animal Models

| Test | Species | Route of Administration | Minimum Effective Dose (MED) | Observed Effect |

| Forced Swim Test | Rat | Oral | 5 mg/kg | Reduced immobility time |

| Tail Suspension Test | Mouse | Oral | 5 mg/kg | Reduced immobility time |

| Source:[9][11] |

Table 3: Phase II Proof-of-Concept Clinical Trial Results

| Outcome Measure | Amitifadine (50 mg BID) | Placebo | p-value |

| Change in MADRS Total Score | -12.5 | -10.2 | 0.028 |

| Clinical Global Impression of Change - Improvement | Statistically Superior | - | 0.03 |

| Anhedonia Factor Score | Statistically Superior | - | 0.049 |

| Source:[6][12][13] |

Table 4: TRIADE Phase IIb/IIIa Clinical Trial Results

| Treatment Group | Primary Endpoint (Change in MADRS vs. Placebo) |

| Amitifadine 50 mg | Not Statistically Significant |

| Amitifadine 100 mg | Not Statistically Significant |

| Source:[7][8][14] |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of amitifadine for the human monoamine transporters.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human SERT, NET, or DAT.[10]

-

Radioligand: [¹²⁵I]RTI-55, a non-selective ligand for all three monoamine transporters.[10]

-

Procedure:

-

Prepare cell membranes from the transfected HEK-293 cells.

-

Conduct competition binding experiments with increasing concentrations of amitifadine.

-

Incubate the cell membranes with the radioligand and varying concentrations of amitifadine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity to determine the displacement of the radioligand by amitifadine.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional inhibitory potency (IC₅₀) of amitifadine at the human monoamine transporters.

-

Cell Line: HEK-293 cells stably expressing recombinant human SERT, NET, or DAT.[10]

-

Radiolabeled Neurotransmitters: [³H]serotonin, [³H]norepinephrine, and [³H]dopamine.[10]

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of amitifadine.

-

Add the respective radiolabeled neurotransmitter to initiate uptake.

-

After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the concentration-response curve.

-

In Vivo Preclinical Studies

-

Objective: To assess the antidepressant-like activity of amitifadine in rodents.

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[1]

-

Procedure:

-

Administer amitifadine or vehicle orally to the animals.

-

After a predetermined time (e.g., 30-60 minutes), gently place the animal in the water-filled cylinder for a 6-minute session.

-

The first 2 minutes are a habituation period and are not scored.

-

During the last 4 minutes, record the duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water.[1]

-

A reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Objective: To evaluate the antidepressant-like properties of amitifadine in mice.

-

Apparatus: A chamber that allows for the suspension of a mouse by its tail, preventing it from climbing or touching any surfaces.

-

Procedure:

-

Administer amitifadine or vehicle to the mice.

-

After a specified time, suspend the mouse by its tail using adhesive tape.

-

The test duration is typically 6 minutes.

-

Record the total duration of immobility during the session.[2]

-

A dose-dependent reduction in immobility suggests antidepressant activity.

-

-

Objective: To measure the effect of amitifadine on extracellular neurotransmitter levels in the brain of freely moving animals.

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., medial prefrontal cortex).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[7]

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer amitifadine and continue collecting dialysate samples.

-

Analyze the samples to quantify the concentrations of serotonin, norepinephrine, and dopamine, typically using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

-

Clinical Trials

-

Design: A 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[6]

-

Participants: 63 patients with major depressive disorder (Hamilton Depression Rating Scale [HAMD-17] ≥ 22 at baseline).[6]

-

Intervention: Amitifadine 25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks, or placebo.[6]

-

Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6]

-

Secondary Outcomes: Clinical Global Impression of Change - Improvement (CGI-I), and an anhedonia factor score.[6]

-

Design: A double-blind, paroxetine- and placebo-controlled study utilizing a Sequential Parallel Comparison Design (SPCD).[4][15]

-

Participants: Patients with MDD who had an inadequate response to one prior adequate trial of an SSRI or SNRI.[4][16]

-

Intervention: Amitifadine (50 mg/day or 100 mg/day), paroxetine, or placebo.[4]

-

Primary Outcome: Change from baseline of the MADRS.[4]

-

Secondary Outcomes: MGH Cognitive and Physical Functioning Questionnaire (MGH CPFQ).[4]

Conclusion

This compound represents a significant effort in the development of triple reuptake inhibitors for major depressive disorder. Its unique pharmacological profile, characterized by the inhibition of serotonin, norepinephrine, and dopamine reuptake, offered the potential for broad-spectrum antidepressant efficacy. While its clinical development for MDD was halted, the comprehensive preclinical and clinical data generated provide valuable insights for the continued exploration of multi-target approaches in the treatment of depression and other CNS disorders. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and drug development professionals to build upon this knowledge in the pursuit of more effective antidepressant therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Euthymics completes enrolment in TRIADE study - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Amitifadine - Wikipedia [en.wikipedia.org]

- 12. Euthymics presents phase II data for EB-1010 in major depression at ACNP annual meeting | EurekAlert! [eurekalert.org]

- 13. | BioWorld [bioworld.com]

- 14. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]

- 15. fiercepharma.com [fiercepharma.com]

- 16. Euthymics completes enrolment in Phase IIb/IIIa study of amitifadine - Clinical Trials Arena [clinicaltrialsarena.com]

Preclinical Evidence for Amitifadine in Treating Anhedonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) that is often refractory to treatment with conventional antidepressants. Amitifadine (also known as EB-1010 or NS2359), a triple reuptake inhibitor (TRI) with a unique profile of serotonin, norepinephrine, and dopamine modulation, has emerged as a promising candidate for addressing this unmet clinical need. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of Amitifadine for the treatment of anhedonia. It consolidates quantitative data from key preclinical models, details experimental protocols to facilitate reproducibility, and visualizes the underlying neurobiological pathways and experimental designs.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Amitifadine's pharmacological activity centers on its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters (SERT, NET, and DAT). This action increases the synaptic availability of these three crucial neurotransmitters, which are known to play a significant role in mood regulation and reward processing. The enhanced dopaminergic neurotransmission, in particular, is hypothesized to contribute to its potential anti-anhedonic effects, as dopamine is a key modulator of the brain's reward circuitry.

Preclinical Models of Anhedonia and Antidepressant Activity

The anti-anhedonic and antidepressant-like effects of Amitifadine have been evaluated in several well-established preclinical models. These models aim to replicate specific behavioral and neurobiological aspects of depression and anhedonia in laboratory animals.

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm is a sophisticated behavioral model that directly assesses the function of the brain's reward pathways. A reduction in the motivation to self-administer electrical stimulation to reward-related brain regions is interpreted as an anhedonic-like state.

Quantitative Data

| Preclinical Model | Species | Administration | Dose Range (mg/kg) | Key Findings in Anhedonia-Related Measures |

| Intracranial Self-Stimulation (ICSS) | Rat | Intraperitoneal (IP) | 1.0 - 10 | Attenuated dilute acid-induced depression of ICSS at 1.0 and 3.2 mg/kg. A higher dose of 10 mg/kg facilitated ICSS in the absence of a noxious stimulus. |

| Intracranial Self-Stimulation (ICSS) - Alcohol Abstinence Model | Rat | Oral | 12.5 and 25 | Reversed abstinence-induced increases in ICSS thresholds, indicating a reduction in anhedonia-like behavior. |

Experimental Protocol: Intracranial Self-Stimulation (Miller et al., 2015)

-

Animals: Male Sprague-Dawley rats were used.

-

Surgery: Animals were surgically implanted with a stimulating electrode in the medial forebrain bundle (MFB).

-

Training: Rats were trained to press a lever to receive electrical stimulation. The frequency of stimulation was varied to determine the threshold for rewarding effects.

-

Anhedonia Induction (Pain Model): A state of behavioral depression was induced by an intraperitoneal injection of dilute lactic acid.

-

Drug Administration: Amitifadine was administered intraperitoneally 30 minutes before the ICSS session.

-

Behavioral Measurement: The primary dependent variable was the frequency-rate curve, which reflects the animal's motivation to work for the electrical stimulation. A rightward shift in this curve indicates a decrease in reward sensitivity (anhedonia).

Sucrose Preference Test (SPT) in the Chronic Unpredictable Stress (CUS) Model

The CUS model is a widely used paradigm to induce a depression-like state in rodents, including anhedonia. A key measure in this model is the sucrose preference test, where a reduction in the consumption of a sweetened solution over plain water is interpreted as a deficit in experiencing pleasure.

Quantitative Data

While specific quantitative data from a peer-reviewed study on Amitifadine in the sucrose preference test is not publicly available, a representative protocol from Benchchem outlines the expected outcomes.

| Preclinical Model | Species | Administration | Dose Range (mg/kg) | Expected Key Findings in Anhedonia-Related Measures |

| Chronic Unpredictable Stress (CUS) + Sucrose Preference Test (SPT) | Mouse | Oral | 10 - 20 (example) | Reversal of CUS-induced reduction in sucrose preference. |

Experimental Protocol: CUS and Sucrose Preference Test

-

Animals: Male C57BL/6 mice are commonly used.

-

CUS Procedure: For a period of several weeks (e.g., 4-6 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Soiled cage (100 ml of water in sawdust bedding)

-

Predator sounds/smells

-

Reversed light/dark cycle

-

Food and water deprivation (for short periods)

-

-

Drug Administration: Amitifadine is typically administered orally during the final weeks of the CUS procedure.

-

Sucrose Preference Test:

-

Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

-

Baseline: A baseline sucrose preference is established before the CUS procedure.

-

Testing: Following the CUS and drug treatment period, mice are given free access to both a water bottle and a 1% sucrose solution bottle for a defined period (e.g., 24 hours). The amount of liquid consumed from each bottle is measured.

-

Calculation: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.

-

Forced Swim Test (FST) and Tail Suspension Test (TST)

The FST and TST are widely used screening tools to assess antidepressant-like activity. The core principle is that animals will adopt an immobile posture when placed in an inescapable situation. A reduction in the duration of immobility is indicative of an antidepressant effect. While not direct measures of anhedonia, they are crucial for establishing the overall antidepressant profile of a compound.

Quantitative Data

| Preclinical Model | Species | Administration | Dose Range (mg/kg) | Key Findings |

| Forced Swim Test (FST) | Rat | Oral | 5 - 20 | Dose-dependent reduction in immobility time. |

| Tail Suspension Test (TST) | Mouse | Oral | 5 (Minimum Effective Dose) | Significant reduction in immobility time. |

Experimental Protocol: Forced Swim Test

-

Animals: Male mice or rats are typically used.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Drug Administration: Amitifadine is administered orally, typically 30-60 minutes before the test.

-

Procedure: Each animal is placed in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.

-

Behavioral Scoring: The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the lack of active, escape-oriented behaviors.

Neurochemical Correlates of Amitifadine's Action

Microdialysis studies in rats have provided direct evidence of Amitifadine's impact on neurotransmitter levels in brain regions critical for reward and motivation.

Quantitative Data

| Technique | Species | Brain Region | Dose Range (mg/kg, IP) | Key Findings |

| In Vivo Microdialysis | Rat | Nucleus Accumbens | 3.2 - 10 | Dose-dependent increase in extracellular levels of both dopamine and serotonin. |

Discussion and Future Directions

The preclinical data for Amitifadine provide a strong rationale for its investigation in the treatment of anhedonia. The findings from the ICSS model are particularly compelling, as they directly demonstrate an effect on a core neurobiological substrate of reward. The antidepressant-like effects observed in the FST and TST, coupled with the neurochemical data showing increased dopamine and serotonin in the nucleus accumbens, further support its potential to alleviate symptoms of depression, including anhedonia.

While a dedicated peer-reviewed study on Amitifadine using the sucrose preference test in a chronic stress model is not yet in the public domain, the established protocols for this assay provide a clear path for future investigations to confirm its effects on consummatory pleasure.

Future preclinical research should aim to:

-

Conduct comprehensive dose-response studies of Amitifadine in the sucrose preference test following chronic unpredictable stress.

-

Investigate the effects of Amitifadine on other facets of anhedonia, such as motivational and effort-based decision-making tasks.

-

Explore the specific roles of dopamine D1 and D2 receptor signaling in mediating the anti-anhedonic effects of Amitifadine.

-

Utilize advanced neuroimaging techniques in preclinical models to further elucidate the neural circuits modulated by Amitifadine.

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Amitifadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine hydrochloride, also known as DOV-21,947 or EB-1010, is a psychoactive compound that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), commonly referred to as a triple reuptake inhibitor.[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), amitifadine increases the extracellular concentrations of these key neurotransmitters in the brain.[1] This mechanism of action has led to its investigation for the treatment of major depressive disorder.[1][2]

In vivo microdialysis is a powerful technique for assessing the effects of neuropharmacological agents on neurotransmitter levels in specific brain regions of freely moving animals.[1][3] This document provides a detailed protocol for conducting in vivo microdialysis studies to evaluate the impact of this compound on the extracellular levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Signaling Pathway of Amitifadine

Amitifadine's primary mechanism of action is the simultaneous blockade of SERT, NET, and DAT. This inhibition of reuptake leads to an accumulation of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The affinity of amitifadine for these transporters is crucial for its pharmacological profile.

Caption: Mechanism of Amitifadine Action.

Pharmacological Data

The following table summarizes the binding affinities (Ki) and reuptake inhibition potencies (IC50) of amitifadine for the monoamine transporters.

| Transporter | Ki (nM)[2] | IC50 (nM)[2] |

| Serotonin (SERT) | 99 | 12 |

| Norepinephrine (NET) | 262 | 23 |

| Dopamine (DAT) | 213 | 96 |

Experimental Protocol

This protocol outlines the key steps for conducting an in vivo microdialysis study to measure the effects of this compound on extracellular neurotransmitter levels in the rat brain.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 250-300 g.

-

Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.[4]

Materials and Reagents

-

Microdialysis probes (e.g., CMA 12, Harvard Apparatus) with a 2-4 mm membrane and 10-20 kDa molecular weight cutoff.[4]

-

Guide cannula and dummy stylet.[4]

-

Stereotaxic frame.[4]

-

Microinfusion pump.[4]

-

Refrigerated fraction collector.[4]

-

This compound.

-

Anesthetic (e.g., isoflurane, ketamine/xylazine).[4]

-

Artificial Cerebrospinal Fluid (aCSF):

-

HPLC system with electrochemical or fluorescence detection.

-

C18 HPLC column.[4]

-

Mobile phase reagents (e.g., acetonitrile, phosphate buffer).[4]

Experimental Workflow

References

Application Notes and Protocols for Antidepressant Screening using the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forced Swim Test (FST), also known as the Porsolt test or behavioral despair test, is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially attempt to escape but will eventually adopt an immobile posture, floating and making only the minimal movements necessary to keep their head above water.[3][4] This immobility is interpreted as a state of behavioral despair or learned helplessness.[5] Antidepressant treatments have been shown to reduce the duration of immobility, increasing active behaviors such as swimming and climbing.[1][6] This application note provides a detailed protocol for conducting the FST in both rats and mice for the screening of potential antidepressant compounds.

Key Concepts and Applications

The FST is a valuable tool in psychopharmacology for:

-

Screening potential antidepressant compounds: It serves as a primary screen to identify substances with potential antidepressant efficacy.[2]

-

Investigating the neurobiology of depression: The test is used to study the neural mechanisms underlying depression-like behaviors and the action of antidepressants.[7]

-

Evaluating the effects of genetic manipulations: It can be employed to assess the impact of genetic modifications on depression-related phenotypes.[7]

A key feature of the modified FST is its ability to differentiate between serotonergic and noradrenergic antidepressant effects.[2][3] Generally, an increase in swimming behavior is associated with serotonergic activity, while an increase in climbing behavior is linked to noradrenergic activity.[1][8][9]

Data Presentation

The primary outcomes of the Forced Swim Test are quantifiable behavioral measures. These are typically recorded during the test session and analyzed to compare the effects of a test compound with a vehicle control group.

| Behavioral Parameter | Description | Units | Typical Antidepressant Effect |

| Immobility Time | The duration for which the animal remains motionless, making only minimal movements to stay afloat.[4] | Seconds (s) | Decrease |

| Swimming Time | The duration of active swimming movements throughout the cylinder.[1] | Seconds (s) | Increase (often associated with serotonergic compounds) |

| Climbing Time | The duration of active climbing and scratching movements against the cylinder wall.[1] | Seconds (s) | Increase (often associated with noradrenergic compounds) |

| Latency to Immobility | The time taken from the start of the test to the first bout of immobility. | Seconds (s) | Increase |

Experimental Protocols

The following protocols provide a detailed methodology for conducting the Forced Swim Test in rats and mice. It is crucial to maintain consistency in all experimental conditions to ensure the reliability and reproducibility of the results.

I. Apparatus

-

Cylinder: A transparent glass or Plexiglas cylinder.

-

Water: The cylinder should be filled with water to a depth that prevents the animal from touching the bottom with its tail or hind paws.

-

Water Temperature: Maintained at a constant temperature, typically 23-25°C.[10]

-

Video Recording Equipment: A camera positioned to have a clear view of the animal in the cylinder for later scoring.

-

Holding Cages: Clean, dry cages with a heat source (e.g., heating pad or lamp) for drying the animals after the test.[6]

II. Experimental Procedure for Rats (Two-Day Protocol)

This protocol is commonly used for rats to induce a stable baseline of immobility.

Day 1: Pre-test Session (15 minutes)

-

Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Water Preparation: Fill the cylinders with water to the appropriate depth and ensure the temperature is stable.

-

Pre-swim: Gently place each rat individually into a cylinder for a 15-minute pre-swim session.[10]

-